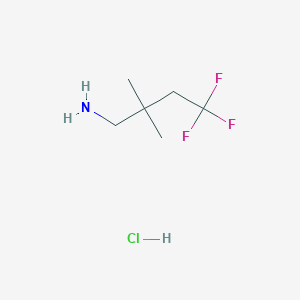
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride
Vue d'ensemble
Description
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1955548-98-7 . It is a white to off-white crystalline solid that is water-soluble and highly reactive.
Molecular Structure Analysis
The IUPAC Name for this compound is 4,4,4-trifluoro-2,2-dimethylbutan-1-amine hydrochloride . The InChI Code is 1S/C6H12F3N.ClH/c1-5(2,4-10)3-6(7,8)9;/h3-4,10H2,1-2H3;1H .Physical And Chemical Properties Analysis
The molecular weight of 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride is 191.62 . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis of Taurine Derivatives
- A novel method for protecting sulfonic acids using the safety-catch principle was developed, where 2,2-dimethylbutane-1,4-diol plays a key role. This method facilitates the synthesis of protected derivatives of taurine (2-aminoethanesulfonic acid), indicating a potential application in the synthesis of various sulfonic acids, including taurine derivatives (Seeberger et al., 2007).
One-Pot Synthesis of Pyrrolidine-Carbonitriles
- The one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water presents an environmentally friendly and convenient approach. This synthesis method could be significant in developing novel chemical compounds for various research applications (D’hooghe et al., 2009).
Mechanism of Oxidative Addition
- Research on the oxidative addition of trifluoroacetamide to 2,3-dimethylbuta-1,3-diene provides insights into the stereochemistry and mechanism involved in this chemical reaction. Understanding these mechanisms is vital for advancing chemical synthesis techniques (Astakhova et al., 2017).
Oxidative Triflamidation Studies
- The reaction of trifluoromethanesulfonamide with various dienes, including 2,3-dimethylbuta-1,3-diene, in an oxidative system, results in the formation of diazabicyclo hexane compounds. Such studies are crucial for understanding the reactivity of triflamides and their potential applications in organic synthesis (Moskalik et al., 2014).
Asymmetric Organocatalysis
- Research into the asymmetric organocatalysis of 4 + 3 cycloaddition reactions using 4-trialkylsilyloxypentadienals, chiral secondary amines, and dienes has opened up new possibilities in the field of enantioselective synthesis, demonstrating the potential of these compounds in creating enantiomerically enriched products (Harmata et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
4,4,4-trifluoro-2,2-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,4-10)3-6(7,8)9;/h3-4,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGFAZPXGIEMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1435901.png)
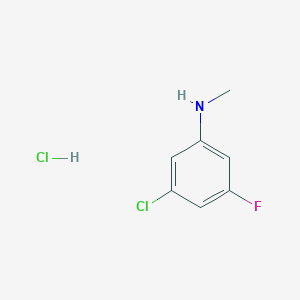
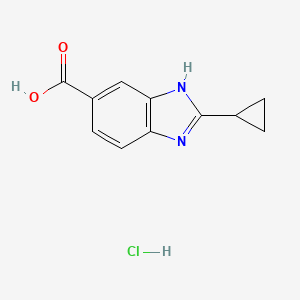
![N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B1435906.png)
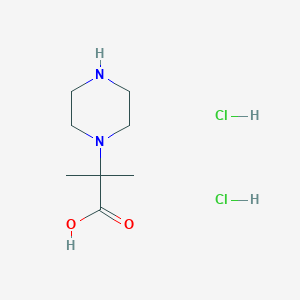
![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435908.png)
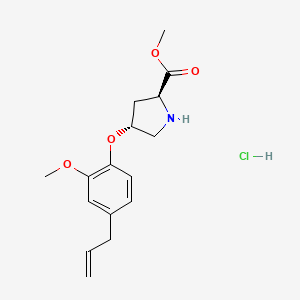
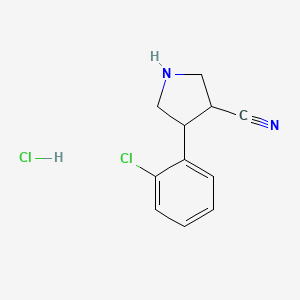
![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)

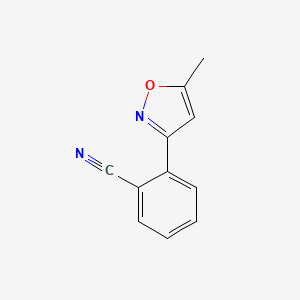
![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435919.png)
![3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride](/img/structure/B1435920.png)
![2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1435921.png)